molecular formula C8H9F2NO2 B1421548 5-(Difluoromethoxy)-2-methoxyaniline CAS No. 1256627-90-3

5-(Difluoromethoxy)-2-methoxyaniline

Cat. No. B1421548
CAS RN: 1256627-90-3
M. Wt: 189.16 g/mol
InChI Key: CLHQYLORQOOAPS-UHFFFAOYSA-N
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Description

5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole is used in the synthesis of pantoprazole, a drug for treating gastroesophageal reflux disease and gastrointestinal disorders .


Synthesis Analysis

The synthesis of 5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole involves reacting 4-difluoromethoxy-o-phenylenediamine with alkali and carbon disulfide in a water solvent . The reaction conditions of two stages, namely a condensation reaction stage and a cyclization reaction stage, are controlled .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

5-(Difluoromethoxy)-2-methoxyaniline, while not directly studied, is structurally similar to 5-Ethylsulfonyl-2-methoxyaniline, which is used in synthesizing compounds with biological activities targeting kinases, including VEGFR2 inhibitors and CLK inhibitors. Related sulfone analogues have applications in antimalarials, muscarinic M1 agonists, topoisomerase inhibitors, and utrophin upregulators. A synthesized compound from this class features in the Protein Database, indicating its relevance in the design of protein kinase inhibitors (Johnson et al., 2022).

Electropolymerization and Electroactivity

Studies on o-methoxyaniline, a related compound, demonstrate its potential in electropolymerization. The electrooxidation of o-methoxyaniline has been explored through electrochemical and SERS methods, revealing the C-N coupling mechanism of dimerization or oligomerization. This indicates the potential for similar compounds in the development of electroactive polymers (Widera et al., 1997).

Application in Catalysis

Poly(2-methoxyaniline-5-sulfonic acid), a structurally similar compound, has been used as a catalyst for the dehydrogenative oxidation reaction of cyclic amines in an aqueous solution. Its redox mediating function has been demonstrated, suggesting potential applications in catalytic processes (Amaya et al., 2012).

Nanocomposite Applications

Polyaniline derivatives like poly(2-methoxyaniline-5-sulfonic acid) have been studied for their use in nanocomposites. These materials show enhanced electrical conductivity and stability, making them suitable for applications in batteries, electronic textiles, electrochromics, and chemical sensors (Masdarolomoor et al., 2006).

Safety and Hazards

The safety data sheet for a similar compound, 3-(Difluoromethoxy)aniline, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle such compounds with appropriate safety measures.

Future Directions

The field of difluoromethylation has seen recent advances and has streamlined access to molecules of pharmaceutical relevance . This suggests potential future directions in the development of new difluoromethoxy compounds and their applications in medicine.

properties

IUPAC Name

5-(difluoromethoxy)-2-methoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2/c1-12-7-3-2-5(4-6(7)11)13-8(9)10/h2-4,8H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHQYLORQOOAPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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